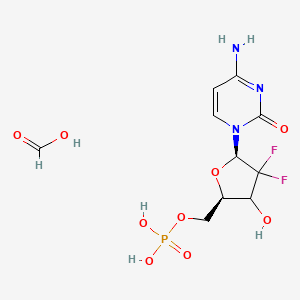
3,3'-Bisdemethylpinoresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3,3’-bisdemethylpinoresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants Lignans are known for their antioxidant properties and potential health benefits
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3,3’-bisdemethylpinoresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. This process can be catalyzed by enzymes such as laccases or peroxidases, which facilitate the formation of the lignan structure. The reaction conditions often include a controlled pH environment and the presence of oxygen or hydrogen peroxide as oxidizing agents.
Industrial Production Methods: Industrial production of (-)-3,3’-bisdemethylpinoresinol may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be optimized to express the necessary enzymes for the biosynthesis of lignans, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-3,3’-bisdemethylpinoresinol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or sulfonic acids can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or sulfonated lignans.
Scientific Research Applications
Chemistry: In chemistry, (-)-3,3’-bisdemethylpinoresinol is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic organic chemistry.
Biology: Biologically, this compound has been investigated for its antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This makes it a potential candidate for developing natural antioxidant supplements.
Medicine: In medicine, (-)-3,3’-bisdemethylpinoresinol has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. It may inhibit the growth of certain cancer cells and reduce inflammation by modulating specific signaling pathways.
Industry: Industrially, the compound can be used in the development of natural preservatives and additives for food and cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of (-)-3,3’-bisdemethylpinoresinol involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it may interact with signaling pathways related to inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Pinoresinol: A closely related lignan with similar antioxidant properties.
Secoisolariciresinol: Another lignan with potential health benefits, including anticancer and anti-inflammatory effects.
Matairesinol: Known for its estrogenic activity and potential role in hormone-related health conditions.
Uniqueness: (-)-3,3’-bisdemethylpinoresinol is unique due to its specific structural features, which allow for distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H14F2N3O9P |
|---|---|
Molecular Weight |
389.20 g/mol |
IUPAC Name |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid |
InChI |
InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6?,7-;/m1./s1 |
InChI Key |
IWMDNZSCVDTYEH-WMZQGNCFSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















